molecular formula C12H20O3 B1367152 Ethyl 4-cyclohexyl-3-oxobutanoate CAS No. 64127-44-2

Ethyl 4-cyclohexyl-3-oxobutanoate

Cat. No. B1367152
CAS RN: 64127-44-2
M. Wt: 212.28 g/mol
InChI Key: OQRIUDRGMXITRM-UHFFFAOYSA-N
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Description

Ethyl 4-cyclohexyl-3-oxobutanoate is a chemical compound with the molecular formula C12H20O3 . It has a molecular weight of 212.2854 .


Synthesis Analysis

The synthesis of this compound can be achieved through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate . The carbonyl reductase ChKRED20 from Chryseobacterium sp. CA49 was found to catalyze the bio-reductive production of (S)-CHBE with excellent stereoselectivity . Another method involves the use of Candida parapsilosis ATCC 7330 for the asymmetric reduction .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a boiling point of 292.336ºC at 760 mmHg and a density of 1.008g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 4-cyclohexyl-3-oxobutanoate is involved in various synthesis and chemical reactions. For instance, ethyl 4-bromo-3-oxobutanoate reacts with diethyl malonate and other compounds to produce derivatives like diethyl 5-ethoxycarbonyl-3-oxohexanedioate, indicating its versatility in organic synthesis (Kato, Kimura, & Tanji, 1978). Similarly, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as a precursor for various trifluoromethyl heterocycles, demonstrating the utility of ethyl 3-oxobutanoates in heterocyclic chemistry (Honey, Pasceri, Lewis, & Moody, 2012).

Catalysis and Enzymatic Reactions

Ethyl 4-chloro-3-oxobutanoate, a structurally similar compound, has been used in studies involving enzyme-catalyzed asymmetric reduction. This includes research on microbial aldehyde reductase in an organic solvent-water diphasic system, which highlights its role in biocatalysis and asymmetric synthesis (Shimizu et al., 1990).

Antimicrobial and Antioxidant Studies

Compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its derivatives, synthesized using ethyl 3-oxobutanoates, have been evaluated for antimicrobial and antioxidant properties. These studies underline the potential biomedical applications of this compound derivatives in developing therapeutic agents (Kumar et al., 2016).

Photoreactions and Material Synthesis

Photoreactions of esters of γ-oxo acids, like ethyl 4-phenyl-3-oxobutanoate, demonstrate the compound's relevance in material synthesis and photophysics. These studies provide insights into the behavior of biradical intermediates and their applications in synthesizing complex molecular structures (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Asymmetric Synthesis

Ethyl 3-oxobutanoates like ethyl 4-chloro-3-oxobutanoate have been used in the asymmetric synthesis of optically pure compounds, showcasing their significance in stereoselective and chiral chemistry. Such studies are crucial for the pharmaceutical industry, where enantiomerically pure compounds are often desired (Kizaki et al., 2001).

Mechanism of Action

Target of Action

They are known to interact with enzymes like oxidoreductases . These enzymes play a crucial role in various biochemical reactions, including the reduction of carbonyl compounds .

Mode of Action

The latter compound is known to undergo bioreductive transformation by oxidoreductases, resulting in the production of optically active building blocks .

Biochemical Pathways

Similar compounds like ethyl 4-chloro-3-oxobutanoate are known to be involved in the biosynthesis of intracellular nad(p)h . This suggests that Ethyl 4-cyclohexyl-3-oxobutanoate might also influence similar biochemical pathways.

Pharmacokinetics

Studies on similar compounds suggest that they can be effectively transformed by whole cells of certain recombinant organisms . This suggests that this compound might also exhibit similar pharmacokinetic properties.

Result of Action

Similar compounds like ethyl 4-chloro-3-oxobutanoate are known to be transformed into optically active building blocks . This suggests that this compound might also have similar effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biotransformation of similar compounds has been shown to be enhanced by the addition of certain substances to the reaction media . Therefore, it’s plausible that the action of this compound could also be influenced by similar environmental factors.

properties

IUPAC Name

ethyl 4-cyclohexyl-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRIUDRGMXITRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504765
Record name Ethyl 4-cyclohexyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64127-44-2
Record name Ethyl 4-cyclohexyl-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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